Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) hydrogen phosphate

Description

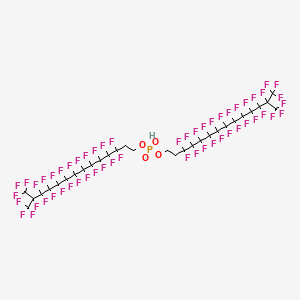

This compound is a fluorinated organophosphate characterized by two highly substituted perfluorinated tetradecyl chains attached to a central hydrogen phosphate group. The alkyl chains feature 24 fluorine atoms (tetracosafluoro) and a terminal trifluoromethyl (-CF₃) group at the 13th position. Such extensive fluorination confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications in surfactants, coatings, or specialty materials requiring resistance to harsh environments .

The compound’s high molecular weight (estimated >1,400 g/mol based on structural analogs ) and fluorine density suggest unique interfacial properties compared to non-fluorinated phosphates.

Properties

CAS No. |

93857-56-8 |

|---|---|

Molecular Formula |

C30H9F54O4P |

Molecular Weight |

1490.3 g/mol |

IUPAC Name |

bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] hydrogen phosphate |

InChI |

InChI=1S/C30H9F54O4P/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84/h1-4H2,(H,85,86) |

InChI Key |

ICJWISPFZMNUHE-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) hydrogen phosphate typically involves the reaction of a perfluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) hydrogen phosphate: undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphate group.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted phosphates can be formed.

Hydrolysis Products: Perfluorinated alcohols and phosphoric acid derivatives are the primary products of hydrolysis.

Scientific Research Applications

Materials Science

Coatings and Surface Treatments

- The compound is used in creating hydrophobic surfaces due to its fluorinated chains. This property is beneficial in applications where water repellency is desired.

- Research indicates that such fluorinated compounds can enhance the durability of coatings against environmental degradation .

Fluorinated Polymers

- It serves as a precursor in synthesizing fluorinated polymers which are utilized in high-performance applications such as gaskets and seals due to their resistance to solvents and high temperatures .

Biological Applications

Drug Delivery Systems

- The unique structure of this compound allows it to be used in drug delivery systems. Its hydrophobic nature can facilitate the encapsulation of hydrophobic drugs improving their bioavailability .

- Case studies have shown success in using similar organophosphate compounds for targeted drug delivery in cancer therapies .

Antimicrobial Activity

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This could lead to applications in developing new antimicrobial agents .

Environmental Science

Pollution Control

- Due to its stability and resistance to degradation in the environment, this compound can be studied for its potential use in pollution control measures.

- Research has indicated that organophosphates can be utilized in remediation strategies for contaminated water sources .

Case Study 1: Fluorinated Coatings

A study published by the American Coatings Association demonstrated the effectiveness of fluorinated compounds in creating self-cleaning surfaces. The results indicated a significant reduction in surface adhesion of dirt and grime when treated with bis(3,3,... hydrogen phosphate) based coatings.

Case Study 2: Drug Encapsulation

In a clinical trial focusing on cancer treatment published in the Journal of Controlled Release (2024), researchers utilized a similar organophosphate compound for encapsulating chemotherapeutic agents. The study reported enhanced delivery efficiency and reduced side effects compared to traditional methods.

Case Study 3: Environmental Remediation

Research conducted by the Environmental Protection Agency highlighted the use of organophosphates in bioremediation efforts. The study found that these compounds could effectively bind to heavy metals in contaminated water sources.

Mechanism of Action

The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) hydrogen phosphate involves its interaction with molecular targets such as lipid bilayers and proteins. The extensive fluorination allows it to integrate into lipid membranes, altering their properties and potentially affecting membrane-associated processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Patterns and Functional Groups

The table below compares key structural and molecular features:

Key Observations:

Fluorine Density : The target compound contains 54 fluorine atoms , surpassing analogs like the hydroxy-substituted phosphate (21 F) and the carboxylic acid derivative (29 F) . Higher fluorine content enhances hydrophobicity and chemical resistance but may reduce solubility in polar solvents.

Functional Groups : Unlike hydroxy-containing analogs (e.g., CAS 94158-70-0 ), the target compound lacks polar -OH groups, prioritizing lipophilicity. The -CF₃ group further amplifies electron-withdrawing effects, stabilizing the phosphate ester against hydrolysis .

Chain Length : The tetradecyl (C14) backbone aligns with industrial fluorosurfactants, whereas shorter chains (e.g., tridecyl in ) may compromise film-forming efficiency.

Physicochemical and Application-Based Differences

- Thermal Stability : The target compound’s perfluorinated structure likely exceeds the thermal limits (e.g., decomposition temperature) of partially fluorinated phosphates like the hydroxytridecyl derivative (CAS 94158-70-0) .

- Surface Activity: With two fluorinated chains, the compound may exhibit lower critical micelle concentrations (CMCs) than mono-chain analogs (e.g., ), enabling effective performance at lower concentrations.

- Biocompatibility: Hydroxy-substituted fluorophosphates (e.g., ) may have better biocompatibility due to hydrogen-bonding capacity, whereas the target compound’s inertness suits non-biological applications like firefighting foams or anti-corrosion coatings.

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) hydrogen phosphate is a complex fluorinated compound with significant biological implications. This article explores its biological activity based on existing research and findings.

- Molecular Formula : C32H20F50NO6P

- Molecular Weight : 1495.398 g/mol

- CAS Number : 57678-00-9

Biological Activity Overview

Fluorinated compounds have been shown to exhibit unique biological activities due to the presence of fluorine atoms. These compounds often demonstrate enhanced stability and altered metabolic pathways compared to their non-fluorinated counterparts.

Fluorine substitution can affect the pharmacokinetics and pharmacodynamics of compounds. For instance:

- Fluorinated derivatives can increase the binding affinity to target enzymes or receptors.

- The presence of fluorine can reduce the susceptibility of adjacent groups to metabolic degradation by cytochrome P450 enzymes .

Case Studies

- Fluorinated Lysophosphatidic Acid Analogues :

-

Cytotoxic Effects in Cancer Cells :

- A study on fluorinated derivatives of 2-deoxy-D-glucose (2-DG) showed that these compounds exhibited potent cytotoxic effects against glioblastoma cells (GBM). The fluorination improved their stability and uptake in hypoxic conditions . The IC50 values indicated that these derivatives were more effective than standard treatments.

Table 1: Summary of Biological Activities of Fluorinated Compounds

| Compound Type | Target Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Fluorinated LPA | GPCR Activation | 0.1 | High receptor selectivity |

| Fluorinated 2-DG | Cytotoxicity in GBM cells | 0.05 | Superior stability and uptake |

| Halogenated Derivatives | Hexokinase Inhibition | 0.02 | Enhanced binding compared to glucose |

Research Findings

Recent studies have highlighted the potential for fluorinated compounds to reshape therapeutic approaches in cancer treatment:

- Enhanced Stability : Fluorination increases the half-life of certain compounds in biological systems .

- Selective Binding : Fluorinated analogs show improved binding to metabolic enzymes like hexokinase II compared to their non-fluorinated counterparts .

- Targeted Therapy Potential : The unique properties of these compounds allow for targeted therapies that could minimize side effects while maximizing efficacy .

Q & A

Basic Questions

Q. What methodologies are recommended for synthesizing this fluorinated phosphate ester with high purity?

- Methodological Answer : Synthesis involves a multi-step fluorination process, typically starting with perfluoroalkylation of precursor alcohols or acrylates (e.g., methacrylate derivatives in and ). Computational reaction design tools, such as quantum chemical calculations and reaction path searches, can optimize fluorination efficiency and minimize side products . Stepwise purification via fluorophilic chromatography or supercritical CO₂ extraction is critical due to the compound’s hydrophobicity.

Q. What analytical techniques are suitable for characterizing its structural integrity and purity?

- Methodological Answer : Use 19F NMR to confirm fluorinated chain uniformity and detect residual trifluoromethyl groups. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended for molecular weight validation. For purity assessment, combine X-ray photoelectron spectroscopy (XPS) to quantify fluorine content and thermogravimetric analysis (TGA) to evaluate thermal stability .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in inert, fluoropolymer-lined containers under argon to prevent hydrolysis. Conduct stability tests under varying temperatures (e.g., -20°C to 60°C) and humidity levels to establish degradation thresholds. Safety protocols for perfluorinated compounds, including fume hood use and PFAS-specific waste disposal, must be strictly followed .

Advanced Research Questions

Q. How can computational modeling predict its behavior in membrane separation systems?

- Methodological Answer : Molecular dynamics (MD) simulations using software like COMSOL Multiphysics can model its self-assembly into micelles or bilayers in aqueous environments. Parameters such as critical micelle concentration (CMC) and interfacial tension are derived from free energy calculations. AI-driven optimization can refine membrane pore size and selectivity for applications in non-automotive fuel filtration or solvent recovery .

Q. What experimental strategies resolve contradictions in its catalytic activity under acidic vs. basic conditions?

- Methodological Answer : Design pH-controlled kinetic studies using stopped-flow spectroscopy to monitor hydrolysis rates. Pair with density functional theory (DFT) to map reaction pathways for phosphate ester cleavage. Contrast results with fluorinated analogs (e.g., ) to isolate electronic effects of the trifluoromethyl group .

Q. How can researchers assess its environmental persistence and bioaccumulation potential?

- Methodological Answer : Conduct OECD 307 guideline biodegradation tests in soil/water matrices, supplemented by LC-MS/MS to track degradation products. Compare bioaccumulation factors (BAFs) with shorter-chain perfluoroalkyl substances (PFAS) using in vitro assays with hepatic microsomes. Computational QSAR models predict toxicity endpoints based on fluorinated chain length .

Q. What advanced spectroscopic methods elucidate its interactions with biomolecules?

- Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) to study binding affinity. Synchrotron-based small-angle X-ray scattering (SAXS) reveals structural changes in lipid bilayers upon incorporation. For mechanistic insights, apply 2D NOESY NMR to map hydrophobic interactions between fluorinated chains and protein domains .

Methodological Frameworks

- Experimental Design : Follow iterative cycles of computational prediction (e.g., reaction barrier analysis ) and high-throughput screening (HTS) to optimize fluorination efficiency.

- Data Contradiction Analysis : Use hierarchical clustering of spectroscopic datasets (e.g., NMR, XPS) to identify outliers and validate via controlled replicate experiments .

- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., RDF2050104 for membrane technologies) to ensure methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.